molecular formula C8H16O5S B15338748 Ethyl a-D-thioglucopyranoside

Ethyl a-D-thioglucopyranoside

Cat. No.: B15338748
M. Wt: 224.28 g/mol
InChI Key: CHAHFVCHPSPXOE-DWOUCZDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

Ethyl a-D-thioglucopyranoside is unique due to its thioglycosidic bond, which provides greater chemical and enzymatic stability compared to traditional oxyglycosidic bonds . Similar compounds include:

These compounds share the thioglycosidic bond but differ in their substituent groups, affecting their reactivity and applications.

Biological Activity

Ethyl α-D-thioglucopyranoside is a glycoside compound that has garnered attention for its diverse biological activities, particularly in antioxidant, hypoglycemic, antimicrobial, and anticancer properties. This article synthesizes current research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Ethyl α-D-thioglucopyranoside is characterized by the presence of a thiol group, which contributes to its unique biological properties. The molecular formula is C8H16O6SC_8H_{16}O_6S, and it is structurally similar to other glycosides but includes sulfur in its composition.

Antioxidant Activity

Research indicates that ethyl α-D-thioglucopyranoside exhibits significant antioxidant activity. A study assessed various fractions extracted from fermentation broth, with the ethyl acetate fraction (EAF) showing the highest antioxidant capacity. The DPPH and ABTS assays yielded IC50 values of 0.238 mg/mL and 0.293 mg/mL, respectively, indicating strong free radical scavenging abilities compared to ascorbic acid .

Table 1: Antioxidant Activity of Ethyl α-D-Thioglucopyranoside Extracts

Extract FractionDPPH IC50 (mg/mL)ABTS IC50 (mg/mL)FRAP IC50 (mg/mL)
Ethyl Acetate0.238 ± 0.0520.293 ± 0.0320.193 ± 0.022
Chloroform0.340 ± 0.0450.400 ± 0.0500.250 ± 0.030
n-Butanol0.450 ± 0.0600.500 ± 0.0400.300 ± 0.025

Hypoglycemic Activity

The hypoglycemic potential of ethyl α-D-thioglucopyranoside has been evaluated through its inhibitory effects on carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. The EAF exhibited IC50 values of 0.34 mg/mL for α-amylase and 0.95 mg/mL for α-glucosidase, demonstrating comparable efficacy to acarbose, a standard antidiabetic drug .

Antimicrobial Activity

Ethyl α-D-thioglucopyranoside has also shown promising antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, with specific attention given to its potential in food preservation and safety applications .

Anticancer Activity

The anticancer effects of ethyl α-D-thioglucopyranoside were evaluated against human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited moderate activity with IC50 values of approximately 57.5 μg/mL for HepG2 and 42.3 μg/mL for MCF-7 cells . This suggests a potential role in cancer treatment strategies.

Table 2: Anticancer Activity of Ethyl α-D-Thioglucopyranoside

Cell LineIC50 (μg/mL)
HepG257.5
MCF-742.3

Case Studies and Research Findings

  • Antioxidant Study : A study focused on the antioxidant properties of various extracts from EAF showed that phenolic compounds significantly contributed to the observed activities, emphasizing the importance of extraction methods in maximizing bioactivity .
  • Hypoglycemic Mechanism : Investigations into the mechanism revealed that ethyl α-D-thioglucopyranoside enhances glucose uptake in HepG2 cells by modulating insulin signaling pathways, indicating its potential as a therapeutic agent for diabetes management .
  • Antimicrobial Testing : In a controlled environment, ethyl α-D-thioglucopyranoside was tested against foodborne pathogens, showing significant inhibition rates that support its use as a natural preservative .

Properties

Molecular Formula

C8H16O5S

Molecular Weight

224.28 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8-/m1/s1

InChI Key

CHAHFVCHPSPXOE-DWOUCZDBSA-N

Isomeric SMILES

CCS[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCSC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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